Cas no 2640836-76-4 (2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide)

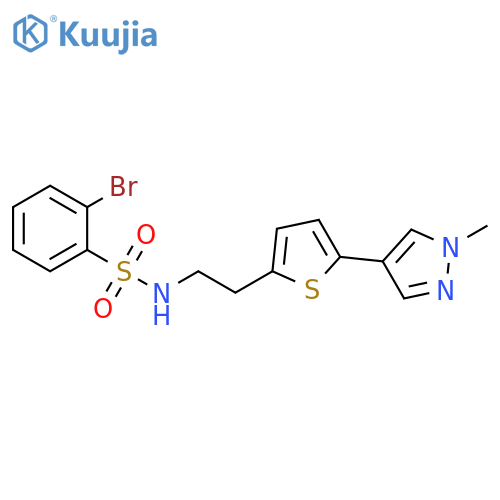

2640836-76-4 structure

商品名:2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide

CAS番号:2640836-76-4

MF:C16H16BrN3O2S2

メガワット:426.351140022278

CID:5341316

2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-N-[2-[5-(1-methyl-1H-pyrazol-4-yl)-2-thienyl]ethyl]benzenesulfonamide

- 2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide

-

- インチ: 1S/C16H16BrN3O2S2/c1-20-11-12(10-18-20)15-7-6-13(23-15)8-9-19-24(21,22)16-5-3-2-4-14(16)17/h2-7,10-11,19H,8-9H2,1H3

- InChIKey: JGOAWJMANNTVAU-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCC2SC(C3=CN(C)N=C3)=CC=2)(=O)=O)=CC=CC=C1Br

じっけんとくせい

- 密度みつど: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 585.5±60.0 °C(Predicted)

- 酸性度係数(pKa): 10.46±0.40(Predicted)

2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6520-5490-10μmol |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-25mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-40mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-2μmol |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-1mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-2mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-3mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-20mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-100mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5490-50mg |

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide |

2640836-76-4 | 50mg |

$160.0 | 2023-09-08 |

2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

2640836-76-4 (2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 857369-11-0(2-Oxoethanethioamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量